molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8

3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B159558
M. Wt: 306.8 g/mol
InChI Key: FTABKDGWKNKXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as C7, is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. C7 has been found to exhibit promising therapeutic potential for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Mechanism Of Action

C7 acts as a reversible inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes by binding to the active site of the enzymes. The binding of C7 to the enzymes prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can improve cognitive function and memory.

Biochemical And Physiological Effects

C7 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, C7 has been found to exhibit anticonvulsant and analgesic activity.

Advantages And Limitations For Lab Experiments

C7 has several advantages for lab experiments. It is a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes, which makes it useful for studying the role of these enzymes in various neurological disorders. C7 is also relatively stable and can be easily synthesized in the lab. However, C7 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, C7 has a relatively short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on C7. One direction is to investigate the potential of C7 as a therapeutic agent for the treatment of various neurological disorders. Another direction is to develop more potent and selective inhibitors of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes based on the structure of C7. In addition, the development of new synthetic routes for C7 and its analogs can improve their pharmacokinetic and pharmacodynamic properties. Finally, the use of C7 in combination with other drugs can enhance its therapeutic potential and reduce its side effects.

Scientific Research Applications

C7 has been extensively used in scientific research as a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes. 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE are enzymes that break down the neurotransmitter acetylcholine in the synaptic cleft, leading to the termination of neurotransmission. The inhibition of these enzymes by C7 leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

129005-99-8

Product Name

3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone

InChI

InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3

InChI Key

FTABKDGWKNKXQJ-UHFFFAOYSA-N

SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl

synonyms

N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane
SAZ VII 22
SAZ-VII-22

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a standard condenser with a N2 inlet, a 10-mL addition funnel and two glass stoppers. To a mixture of the amine (31, 0.60 g, 3.57 mmol) in CH2Cl2 (5 mL) and 10% NaOH (3.58 g, 8.93 mmol) was added dropwise a solution of 4-chlorobenzoyl chloride (0.69 g, 3.92 mmol) in CH2Cl2 (5 mL) over 15 min. Stirring of the mixture was continued for an additional 3 h under N2. An aqueous mixture, formed upon addition of H2O (30 mL), was extracted (CH2Cl2, 4×25 mL). Combined extracts were dried (Na2SO4, 2 h), filtered, and concentrated to give a viscous yellow oil. Chromatography of the oil was performed by adding an ether solution of the oil to a neutral alumina column (69 g, 1.7 cm×30 cm) and then using 60:40 hexanes/ethyl acetate as eluant. Fractions (Rf =0.41) were saved and concentrated (rotary evaporator then vacuum pump, overnight, RT/0.2 mm Hg) to give 0.86 g (80.4%) of off-white solid (33); mp 97°-98° C. IR (KBr) cm-1 3085, 3070 (Ar C--H), 2965, 2935, 2865, 2800, 2770 (C--H), 1630 (C=O); 1H NMR (DCCl3) δ0.95 (d, 3 H, CH3, J=6.5 Hz), 1.05 (d, 3 H, CH3, J=6.4 Hz), 1.63-1.75 [m, 3 H, H(5) and H(9)], 1.97 [bs, 1 H, H(1)], 2.41 [bd, 1 H, H(4)ax, J=10.6 Hz], 2.50 [bd, 1 H, H(6)ax, J=11.2 H], 2.59 [heptet, 1 H, CH(CH3 )2, J=6.5 Hz], 2.71 [bd, 1 H, H(6)eq, J=11.0 Hz], 3.03-3.06 [m, 2 H, H(2)ax and H(4)eq ], 3.31 [bd, 1 H, H(8)ax, J=12.8 Hz], 3.71 [bd, 1 H, H(8)eq, 13.1 Hz], 4.77 [bd, 1 H, H(2)eq, J=13.2 Hz], 7.27-7.37 (m, 4 H, Ar--H); 13C NMR (DCCl3) ppm 16.37, 19.35 (CH3), 29.07 [C(1)], 29.80 [C(5)], 32.29 [C(9)], 46.68 [C(2)], 52.22 [C(4)], 52.56 [C(8)], 54.38 [CH(CH3)2 ], 54.79 [C(6)], 128.35, 128.51, 134.67, 136.11 (Ar--C), 169.03 (C=O). Anal. Calcd. for C17H23ClN2O: C, 66.55; H, 7.56. Found: C, 66.45; H, 7.71.
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.